Cas no 842977-29-1 (2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid)

2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid is a versatile organic compound with notable characteristics. It exhibits excellent solubility in various organic solvents and demonstrates significant reactivity in chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the triazole ring contributes to its stability and specificity, rendering it suitable for complex synthetic pathways.
2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid structure
842977-29-1 structure
Product Name:2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid
CAS No:842977-29-1
MF:C9H6ClN3O2
MW:223.615840435028
MDL:MFCD06809616
CID:1076418
PubChem ID:3163392
Update Time:2025-07-15

2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
    • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid(SALTDATA: FREE)
    • 2-Chloro-4-[1,2,4]triazol-4-yl-benzoic acid
    • AKOS000112616
    • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoicacid
    • SR-01000325169-1
    • 2-Chloro-4-[1,2,4]triazol-4-ylbenzoic acid
    • SR-01000325169
    • 2-chloro-4-[1,2,4]triazol-4-yl-benzoic acid, AldrichCPR
    • DTXSID50390347
    • STK667535
    • SCHEMBL15924845
    • BRD-K60063114-001-01-1
    • 2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid
    • A915271
    • CS-0315561
    • 842977-29-1
    • 2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid
    • MDL: MFCD06809616
    • Inchi: 1S/C9H6ClN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15)
    • InChI Key: QCFSKUCISZXKOB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=CC(=C1)N1C=NN=C1

Computed Properties

  • Exact Mass: 223.0148541g/mol
  • Monoisotopic Mass: 223.0148541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68Ų

2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
019610-1g
2-Chloro-4-[1,2,4]triazol-4-yl-benzoic acid
842977-29-1
1g
5005CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
019610-500mg
2-Chloro-4-[1,2,4]triazol-4-yl-benzoic acid
842977-29-1
500mg
3055CNY 2021-05-07
TRC
H956028-10mg
2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid
842977-29-1
10mg
$ 50.00 2022-06-04
TRC
H956028-50mg
2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid
842977-29-1
50mg
$ 115.00 2022-06-04
TRC
H956028-100mg
2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid
842977-29-1
100mg
$ 185.00 2022-06-04
Matrix Scientific
019610-1g
2-Chloro-4-[1,2,4]triazol-4-yl-benzoic acid
842977-29-1
1g
$308.00 2023-09-11
Matrix Scientific
019610-500mg
2-Chloro-4-[1,2,4]triazol-4-yl-benzoic acid
842977-29-1
500mg
$188.00 2023-09-11
abcr
AB268158-500 mg
2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
842977-29-1
500MG
€620.10 2022-03-25
abcr
AB268158-1 g
2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
842977-29-1
1g
€841.90 2022-03-25
abcr
AB268158-2 g
2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
842977-29-1
2g
€1,108.00 2022-03-25

2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:842977-29-1)2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid
Order Number:A915271
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:55
Price ($):195.0
Email:sales@amadischem.com

Additional information on 2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid

Professional Introduction to 2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid (CAS No. 842977-29-1)

2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic acid (CAS No. 842977-29-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzoic acid derivatives class, characterized by the presence of a chloro substituent at the 2-position and a 1,2,4-triazole moiety at the 4-position of the benzene ring. Such structural motifs are frequently explored in drug discovery efforts due to their ability to modulate biological targets effectively.

The 1,2,4-triazole moiety is a heterocyclic compound that plays a pivotal role in medicinal chemistry. It is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of this scaffold into benzoic acid derivatives enhances the compound's interactability with biological receptors, making it a promising candidate for further pharmacological investigation. The presence of the chloro group further influences the electronic properties of the molecule, potentially affecting its binding affinity and metabolic stability.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzoic acid derivatives. These compounds are valued for their versatility in targeting various disease pathways. For instance, studies have demonstrated that modifications at the positions of benzoic acid can significantly alter its pharmacokinetic profile and bioavailability. The specific arrangement of functional groups in 2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic acid suggests that it may exhibit inhibitory effects on enzymes or receptors involved in inflammatory responses and cancer progression.

One of the most compelling aspects of this compound is its potential application in oncology research. The 1,2,4-triazole ring is known to interact with proteins involved in cell proliferation and apoptosis. By incorporating this moiety into a benzoic acid backbone, researchers aim to develop molecules that can selectively inhibit aberrant signaling pathways in cancer cells. Preliminary computational studies have suggested that 2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic acid may disrupt key protein-protein interactions relevant to tumor growth and metastasis.

Furthermore, the chloro substituent at the 2-position of the benzene ring is strategically positioned to influence electronic distribution across the molecule. This can enhance or modulate interactions with biological targets by altering charge density and dipole moments. Such structural features are critical in designing molecules with high affinity for specific binding sites. The combination of these elements makes 2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic acid a compelling candidate for further experimental validation.

Recent advancements in synthetic methodologies have enabled more efficient preparation of complex benzoic acid derivatives like this one. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired triazole-benzoic acid framework with high precision. These synthetic strategies not only improve yield but also allow for rapid diversification of analogs for structure-activity relationship (SAR) studies.

The pharmacological profile of 2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic acid is still under active investigation. Initial in vitro assays have hinted at its potential as an inhibitor of certain kinases and enzymes implicated in chronic inflammatory diseases and cancer. However, further studies are required to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between computational chemists and experimental biologists are essential to bridge gaps between theoretical predictions and empirical observations.

In conclusion,2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic acid (CAS No. 842977-29-1) represents an exciting development in medicinal chemistry research. Its unique structural features position it as a valuable tool for exploring new therapeutic interventions against debilitating diseases such as cancer and inflammation-related disorders. As research progresses,this compound has the potential to contribute significantly to our understanding of disease mechanisms and inspire novel drug candidates for clinical translation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:842977-29-1)2-chloro-4-(4{H}-1,2,4-triazol-4-yl)benzoic Acid
A915271
Purity:99%
Quantity:1g
Price ($):195.0
Email